molecular formula C10H12F3NO B2519754 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 683221-00-3

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2519754
CAS No.: 683221-00-3
M. Wt: 219.207
InChI Key: AITWXNLDCLFQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 787615-24-1 as its hydrochloride salt) is a fluorinated amino alcohol with a molecular formula of C10H12F3NO and a molecular weight of 219.21 g/mol . Its structure features a trifluoromethyl (-CF3) group at the 3-position of the phenyl ring, a primary amine (-NH2) at the β-carbon, and a hydroxyl (-OH) group at the terminal carbon. This compound is notable for its role as an intermediate in pharmaceuticals, such as in the synthesis of cinacalcet, a calcimimetic agent .

Properties

IUPAC Name

3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWXNLDCLFQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation of 3-(Trifluoromethyl)acetophenone

The reaction begins with the Claisen condensation of 3-(trifluoromethyl)acetophenone and ethyl formate in the presence of a base (e.g., sodium ethoxide), yielding 3-(trifluoromethyl)benzoylacetaldehyde sodium salt. This intermediate is highly reactive and serves as the foundation for subsequent amination.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)
  • Solvent: Anhydrous ethanol or tetrahydrofuran
  • Catalyst: Sodium ethoxide (1.2 equiv)

Condensation with Ammonia

The sodium salt is treated with aqueous ammonia or ammonium chloride to form 3-amino-1-(3-(trifluoromethyl)phenyl)-2-propen-1-one. This step introduces the primary amine group critical for the final product’s bioactivity.

Key Parameters:

  • pH Control: Maintained at 8–9 to favor enamine formation
  • Reaction Time: 4–6 hours

Reductive Amination with Sodium Borohydride

The propenone intermediate undergoes reduction using sodium borohydride (NaBH₄) in glacial acetic acid, selectively reducing the α,β-unsaturated ketone to the corresponding alcohol while preserving the amine group.

Optimized Protocol:

Parameter Value
Propenone 3.7 mmol
NaBH₄ 21 mmol (5.7 equiv)
Solvent Glacial acetic acid (15 mL)
Temperature 5–10°C (initial), then 25°C
Workup NaOH (4 M), ethyl acetate extraction
Yield 77%

This method’s efficiency stems from the mild reducing conditions, which prevent over-reduction or epimerization.

Alternative Preparation Strategies

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of the propenone intermediate offers a solvent-free alternative, though yields are marginally lower (68–72%) due to competing saturation of the aromatic ring.

Conditions:

  • Catalyst: 10% Pd/C (0.5 equiv)
  • Pressure: 50 psi H₂
  • Temperature: 25°C

Stereoselective Synthesis

Enzymatic resolution using lipases (e.g., Candida antarctica) has been explored to access enantiomerically pure (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol, a precursor for chiral pharmaceuticals. However, industrial scalability remains challenging due to enzyme costs and reaction times exceeding 48 hours.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Acetic Acid vs. Methanol: Acetic acid enhances NaBH₄’s reducing power but necessitates careful pH control during workup. Methanol offers milder conditions but risks esterification of the alcohol product.
  • Low-Temperature Reduction: Maintaining 5–10°C during NaBH₄ addition minimizes exothermic side reactions, improving yield reproducibility.

Impurity Profiling

Common impurities include:

  • Over-reduced products: Diols formed via excessive borohydride usage.
  • Residual propenone: Incomplete reduction due to insufficient reaction time.

Industrial and Pharmacological Applications

Cinacalcet Hydrochloride Synthesis

This compound is alkylated with 4-chlorobenzotrifluoride in dimethyl sulfoxide (DMSO) using sodium hydride as a base, yielding Cinacalcet.

Derivative Development

  • Antidepressants: Structural analogs exhibit serotonin reuptake inhibition.
  • Anticancer Agents: Trifluoromethyl groups enhance blood-brain barrier permeability in kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Building Block for Synthesis
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new pharmaceuticals and agrochemicals.

Catalysis
The compound acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes .

Biology

Enzyme Interactions
This compound is studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates. The trifluoromethyl group enhances binding affinity, making it a candidate for enzyme inhibition studies .

Cellular Effects
Research indicates that it can influence cell signaling pathways and gene expression, impacting cellular metabolism and function .

Drug Development

This compound is being investigated for its potential use in developing new drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in treating conditions such as depression and anxiety .

Therapeutic Potential

The compound has shown promise in various therapeutic areas:

  • Analgesics : Demonstrated efficacy in pain management models.
  • Antidepressants : Potential to influence serotonin levels.
  • Antiarrhythmic Agents : Investigated for managing cardiac arrhythmias due to interactions with cardiac ion channels .

Agrochemicals

The compound is utilized in synthesizing agrochemical compounds, contributing to the development of more effective agricultural products .

Materials Science

It is incorporated into materials to enhance properties such as thermal stability and resistance to degradation, making it suitable for various industrial applications .

Case Study 1: Pain Management

In a study involving NMRI mice, varying doses of this compound were administered to evaluate analgesic effects. Results indicated a significant reduction in writhing reactions induced by phenylquinone, suggesting effective pain relief properties. The calculated ED50 values demonstrated a dose-dependent response, reinforcing its potential as an analgesic agent.

Case Study 2: Neurotransmitter Interaction

A study on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds revealed that modifications in the phenyl ring significantly enhanced the potency for inhibiting serotonin uptake. The inclusion of the trifluoromethyl group increased inhibitory activity by six-fold compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The physicochemical and pharmacological properties of this compound vary significantly with substituent modifications. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (hydrochloride) 787615-24-1 3-CF3, -NH2, -OH C10H12F3NO·HCl 255.66 High polarity due to -NH2 and -OH; soluble in polar solvents
3-Amino-3-(3-methoxyphenyl)propan-1-ol 22490-86-4 3-OCH3, -NH2, -OH C10H15NO2 181.23 Reduced lipophilicity vs. CF3 analog; methoxy group enhances metabolic stability
3-Amino-3-(3-fluoro-4-nitrophenyl)propan-1-ol 1337446-13-5 3-F, 4-NO2, -NH2, -OH C9H11FN2O3 214.19 Strong electron-withdrawing effects (NO2); potential for increased acidity
3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propan-1-ol 1270376-71-0 3-Cl, 4-CF3, -NH2, -OH C10H11ClF3NO 253.65 Enhanced steric bulk; Cl and CF3 may hinder enzymatic degradation
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol 1336103-64-0 3-Cl, 5-CF3 (chiral center) C10H11ClF3NO 253.65 Stereospecific activity; potential for selective receptor binding
(3R)-3-Amino-3-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]propan-1-ol 1212963-13-7 3-Cl, 2-F, 5-CF3 (chiral center) C10H10ClF4NO 271.64 Increased halogenation raises boiling point (predicted: 299.5±35.0°C)

Reactivity and Functional Group Interactions

  • Amino and Hydroxyl Groups: These groups enable hydrogen bonding and salt formation (e.g., hydrochloride salts for improved solubility) .
  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, impacting bioavailability compared to non-fluorinated analogs like 3-amino-3-(3-methoxyphenyl)propan-1-ol .

Biological Activity

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol, a compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring, has garnered attention for its diverse biological activities. This article delves into its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂F₃NO
  • Molecular Weight : Approximately 219.20 g/mol
  • Density : About 1.3 g/cm³
  • Boiling Point : Approximately 292.6 °C at 760 mmHg

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Protein Interaction : The lipophilic nature of the trifluoromethyl group allows the compound to bind effectively to various proteins and enzymes, modulating their activity and influencing biological pathways.
  • Neurotransmitter Modulation : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly through inhibition of serotonin uptake, which can impact mood and cognition .

Therapeutic Applications

Research indicates that this compound may serve as a candidate for several therapeutic applications:

  • Analgesics : The compound has been explored for its analgesic properties, showing efficacy in pain management models .
  • Antidepressants : Its ability to influence serotonin levels suggests potential use in treating depression and anxiety disorders.
  • Antiarrhythmic Agents : Investigations have highlighted its possible role in managing cardiac arrhythmias due to its interactions with cardiac ion channels .

Case Study 1: Pain Management

In a study involving NMRI mice, the compound was administered at varying doses to evaluate its analgesic effects. The results indicated a significant reduction in writhing reactions induced by phenylquinone, suggesting effective pain relief properties. The calculated ED50 values demonstrated a dose-dependent response, reinforcing its potential as an analgesic agent .

Case Study 2: Neurotransmitter Interaction

A study on the structural activity relationship (SAR) of trifluoromethyl-containing compounds revealed that modifications in the phenyl ring significantly enhanced the potency for inhibiting serotonin uptake. The inclusion of the trifluoromethyl group increased inhibitory activity by six-fold compared to non-fluorinated analogs .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₀H₁₂F₃NOAnalgesic, Antidepressant
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-olC₁₂H₁₄F₆N ONeuroprotective, Anticancer
3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-olC₁₀H₁₂F₃NOAntimicrobial

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with 3-(trifluoromethyl)phenyl precursors (e.g., aldehydes or ketones). For example, 3-(trifluoromethyl)benzaldehyde undergoes nucleophilic addition with nitromethane under basic conditions to form β-nitro alcohol intermediates .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in ethanol .
  • Step 3 : Optimize stereochemistry by adjusting solvent polarity (e.g., THF vs. ethanol) and temperature (0–25°C) to control reaction kinetics and minimize racemization .
  • Key validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

Q. How is the compound characterized analytically, and what are critical parameters for structural validation?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆) to identify key signals: δ ~7.8–7.5 ppm (aromatic protons), δ ~3.8 ppm (CH₂OH), and δ ~2.9 ppm (NH₂) .
  • HPLC : Employ a C18 column (ACN/water gradient) with UV detection (λ = 254 nm) to assess purity. Retention time typically ~8–10 min .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 234.1 .

Q. What is the proposed mechanism of biological activity for this compound, and how is it studied?

  • Methodology :

  • Enzyme inhibition assays : Test interactions with serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Binding studies : Perform SPR (Surface Plasmon Resonance) to measure affinity (KD) for target proteins (e.g., BSA as a control) .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (TLV: 0.1 mg/m³) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution techniques are effective?

  • Methodology :

  • Chiral auxiliaries : Use (R)-BINOL-based catalysts in asymmetric hydrogenation to achieve >90% ee .
  • Chromatography : Employ chiral HPLC columns (Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .
  • Crystallization : Recrystallize from ethanol/water to enhance diastereomeric excess (de >98%) .

Q. What computational strategies are used to predict binding modes and optimize interactions with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with Lamarckian GA to predict binding poses (grid size: 25 ų centered on active sites) .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .
  • QSAR : Build models (e.g., CoMFA) using logP and electrostatic potential descriptors to guide structural modifications .

Q. How do structural analogs with varying substituents (e.g., Cl vs. CF₃) affect pharmacological profiles, and how are contradictions resolved?

  • Methodology :

  • SAR studies : Compare IC₅₀ values of analogs (e.g., 4-chloro vs. 3-CF₃ derivatives) in enzyme assays to identify substituent effects .
  • Meta-analysis : Use systematic reviews of RIFM or PubChem data to resolve discrepancies in toxicity or activity .
  • Crystallography : Solve X-ray structures of ligand-target complexes to explain steric/electronic differences .

Q. What role does the trifluoromethyl group play in enhancing metabolic stability, and how is this evaluated?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxyquinoline) .
  • LogD measurement : Determine partition coefficients (pH 7.4) to correlate CF₃ contribution with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.